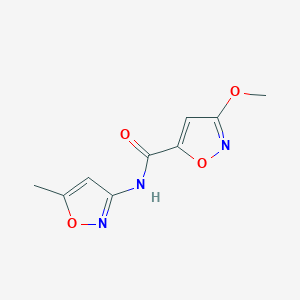

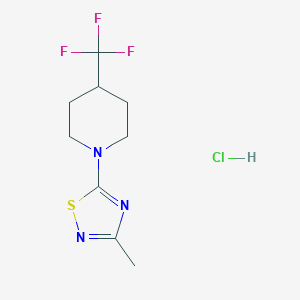

3-methoxy-N-(5-methylisoxazol-3-yl)isoxazole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

While there isn’t specific information available on the synthesis of “3-methoxy-N-(5-methylisoxazol-3-yl)isoxazole-5-carboxamide”, there are studies on similar compounds. For instance, a study on N-(5-methylisoxazol-3-yl)malonamide discusses the impact of isoxazole substituents on polymorph formation . Another study highlights a one-pot three-component condensation reaction of 3-amino-5-methylisoxazole, aryl aldehyde, and 2-naphthol .科学的研究の応用

Chemical Synthesis and Structural Studies

Regioselectivity and Protective Groups : Research by Riess et al. (1998) investigated the regioselectivity in the alkylation of 3-hydroxyisoxazole esters, leading to derivatives useful as intermediates in synthesizing CNS-active amino acids, demonstrating the compound's relevance in medicinal chemistry research (Riess, Schön, Laschat, & Jäger, 1998).

Versatile Intermediates for Analogues Synthesis : Martins et al. (2002) discussed the one-pot synthesis of 3-methylisoxazole-5-carboxamides, highlighting the compound's utility as a versatile intermediate in synthesizing various pharmacologically active molecules (Martins, Neto, Sinhorin, Bastos, Zimmermann, Rosa, Bonacorso, & Zanatta, 2002).

Directed C-H Bond Activation : Pasunooti et al. (2015) demonstrated the use of 5-methylisoxazole-3-carboxamide as a directing group for Pd-catalyzed C-H bond activation, enabling the synthesis of γ-substituted non-natural amino acids, a promising approach for medicinal chemistry and drug discovery (Pasunooti, Banerjee, Yap, Jiang, & Liu, 2015).

Biological Applications

Exploration of Isoxazole Derivatives for Neuroprotection : Krogsgaard-Larsen et al. (1991) developed novel excitatory amino acid (EAA) receptor antagonists based on the isoxazole amino acid structure, which showed potential for neuroprotection and selective inhibition of excitatory effects, indicating the compound's applicability in neurological research and therapy (Krogsgaard-Larsen, Ferkany, Nielsen, Madsen, Ebert, Johansen, Diemer, Bruhn, Beattie, & Curtis, 1991).

Anticancer Activity of Isoxazole Derivatives : Hassan et al. (2014) synthesized and evaluated the cytotoxicity of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, demonstrating the potential of isoxazole-related compounds in developing anticancer agents (Hassan, Hafez, & Osman, 2014).

特性

IUPAC Name |

3-methoxy-N-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O4/c1-5-3-7(11-15-5)10-9(13)6-4-8(14-2)12-16-6/h3-4H,1-2H3,(H,10,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAFADRJPKYVZOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C2=CC(=NO2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methoxy-N-(5-methylisoxazol-3-yl)isoxazole-5-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/no-structure.png)

![2-Cyclopropyl-6-methyl-N-[2-(2-methylimidazol-1-yl)ethyl]pyrimidine-4-carboxamide](/img/structure/B2449517.png)

![N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B2449519.png)

![4-(1-(4'-Methyl-[1,1'-biphenyl]-4-carbonyl)piperidin-4-yl)morpholine-3,5-dione](/img/structure/B2449521.png)

![6-((2-Chlorophenyl)sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane](/img/structure/B2449522.png)

![2-(2-(3-(benzo[d]oxazol-2-yl)piperidin-1-yl)-2-oxoethyl)-6-cyclopropylpyridazin-3(2H)-one](/img/structure/B2449530.png)